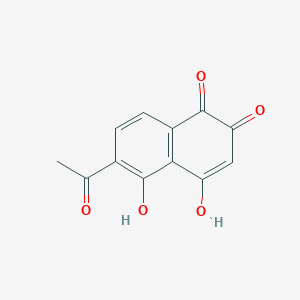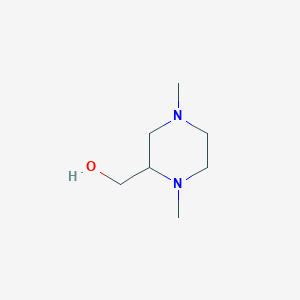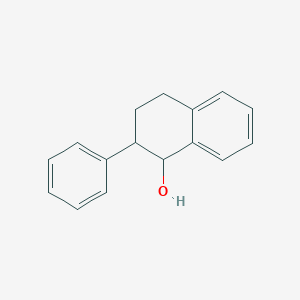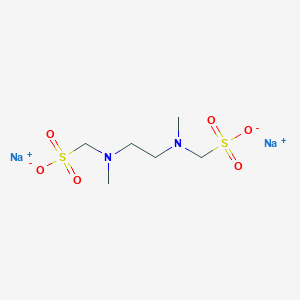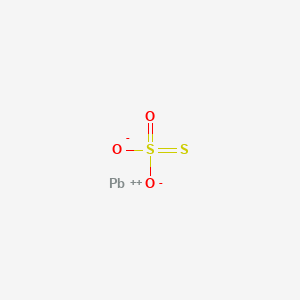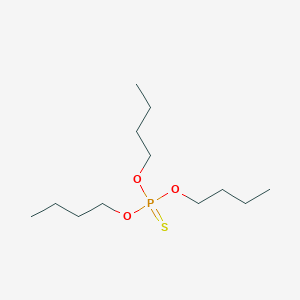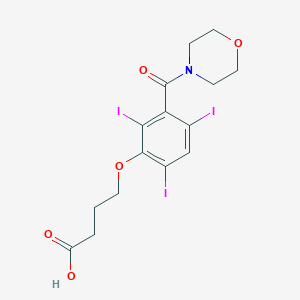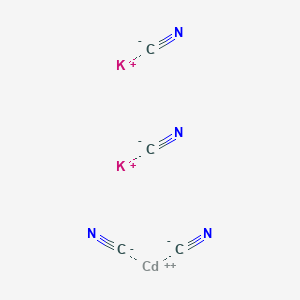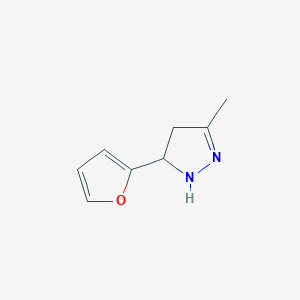
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole, commonly known as FDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. It is a five-membered ring structure containing a pyrazole ring fused to a furan ring, with a methyl group attached to the pyrazole ring.
Mechanism Of Action
The exact mechanism of action of FDP is not fully understood, but it is believed to exert its effects through various pathways. In anti-inflammatory and anti-cancer applications, FDP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses, as well as the growth and survival of cancer cells. FDP has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In agricultural applications, FDP is believed to act as a plant growth regulator by stimulating the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It may also exhibit pesticidal activity by disrupting the nervous system of insects and interfering with their feeding and reproductive processes.
Biochemical And Physiological Effects
FDP has been shown to have a range of biochemical and physiological effects in various organisms. In rats, FDP has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress and damage. It has also been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the blood.
In plants, FDP has been shown to stimulate the synthesis of plant hormones such as auxins and cytokinins, which regulate various aspects of plant growth and development. It has also been shown to enhance the activity of antioxidant enzymes and protect plants from oxidative stress and damage.
Advantages And Limitations For Lab Experiments
One advantage of FDP is its relatively simple synthesis method, which allows for easy production and purification. It also exhibits a range of potential applications in various fields, making it a versatile compound for scientific research.
One limitation of FDP is its relatively low solubility in water, which may limit its use in certain applications. It may also exhibit toxicity at high doses, which should be taken into consideration when designing experiments.
Future Directions
There are many potential future directions for research on FDP, including:
1. Further investigation of its anti-inflammatory and anti-cancer properties, including the identification of its molecular targets and the development of more potent derivatives.
2. Exploration of its potential as a plant growth regulator and pesticide, including the development of more effective formulations and the investigation of its mode of action.
3. Investigation of its potential as a material for use in organic electronic devices, including the optimization of its electronic properties and the development of new device architectures.
4. Study of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular disease.
5. Investigation of its potential as a tool for chemical biology research, including the development of probes and sensors for imaging and detecting biological molecules and processes.
Overall, FDP is a promising compound for scientific research with a range of potential applications in various fields. Further investigation of its properties and potential applications may lead to the development of new therapies, materials, and technologies.
Synthesis Methods
The synthesis of FDP can be achieved through various methods, including the reaction of furfurylamine with 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid or polyphosphoric acid. Another method involves the reaction of furfurylamine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrazine hydrate.
Scientific Research Applications
FDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, FDP has shown promising results as a potential anti-inflammatory and anti-cancer agent. It has been shown to inhibit the production of inflammatory cytokines and prevent the growth of cancer cells in vitro and in vivo.
In agriculture, FDP has been investigated as a potential plant growth regulator and pesticide. It has been shown to enhance plant growth and increase crop yield, as well as exhibit insecticidal and fungicidal activity against various pests and pathogens.
In materials science, FDP has been studied for its potential applications in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has been shown to exhibit good electron transport properties and high thermal stability, making it a promising candidate for use in these devices.
properties
CAS RN |
13599-33-2 |
|---|---|
Product Name |
5-(2-Furyl)-4,5-dihydro-3-methyl-1H-pyrazole |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3 |
InChI Key |
POVUPBQCSNLILG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(C1)C2=CC=CO2 |
Canonical SMILES |
CC1=NNC(C1)C2=CC=CO2 |
Other CAS RN |
13599-33-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



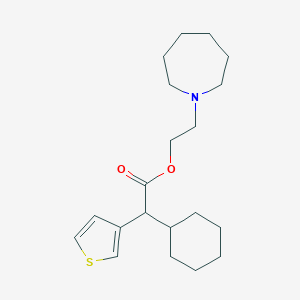
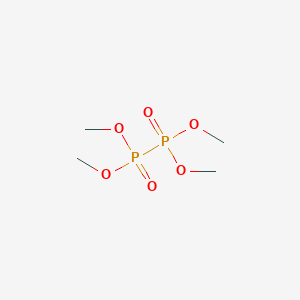

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
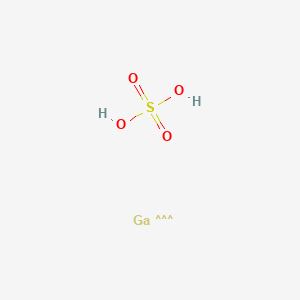
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
